molecular formula C13H17ClN4O2 B1366903 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride CAS No. 2507-23-5

5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride

Cat. No. B1366903
CAS RN: 2507-23-5
M. Wt: 296.75 g/mol
InChI Key: VHEINFIJUXABAP-UHFFFAOYSA-N
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Description

“5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride” is a chemical compound with the molecular formula C13H17ClN4O2 . It is also known by other names such as “Diaveridine Hydrochloride” and "5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride" . The compound has a molecular weight of 296.75 g/mol .


Molecular Structure Analysis

The molecular structure of “5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride” can be represented by the InChI string: InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8 (6-11 (10)19-2)5-9-7-16-13 (15)17-12 (9)14;/h3-4,6-7H,5H2,1-2H3, (H4,14,15,16,17);1H . The Canonical SMILES representation is: COC1=C (C=C (C=C1)CC2=CN=C (N=C2N)N)OC.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride” include a molecular weight of 296.75 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The exact mass is 296.1040035 g/mol, and the monoisotopic mass is also 296.1040035 g/mol . The topological polar surface area is 96.3 Ų .

Scientific Research Applications

Antitumor Activity

  • 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride shows potential in antitumor applications. A study described the synthesis of a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which is a lipid-soluble inhibitor of mammalian dihydrofolate reductase and has significant activity against certain types of tumors in rats (Grivsky et al., 1980).

Antibacterial Properties

  • The compound and its analogs exhibit notable antibacterial properties. One study discussed the synthesis of various 2,4-diamino-5-benzylpyrimidines, including those with 3,4-dimethoxybenzyl groups, demonstrating their effectiveness as antibacterial agents (Roth et al., 1980).

Antiplasmodial Activity

  • Research on Co(II) and Cd(II) complexes of 5-(3,4,5-trimethoxybenzyl) pyrimidine-2,4-diamine (a closely related compound) indicated that these complexes have been screened for antiplasmodial activity against Plasmodium berghei. However, they were found to be less active than the parent ligand (Tella & Obaleye, 2011).

Larvicidal Activity

  • Derivatives of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, related to 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine, have shown significant larvicidal activity against certain larvae, indicating potential use in pest control (Gorle et al., 2016).

Anticancer Agent Development

  • Another study synthesized novel pyrimidine-4,5-diamines, which are structurally similar to the compound , as potential anticancer agents. These compounds showed significant activity against cancer cell lines (Rao et al., 2020).

Dopamine Blocking Activity

  • Research on 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, closely related to the specified compound, found it to be an effective peripheral dopamine blocker, hinting at potential neurological applications (Jarboe et al., 1978).

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEINFIJUXABAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482613
Record name 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride

CAS RN

2507-23-5
Record name 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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